iRGD peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

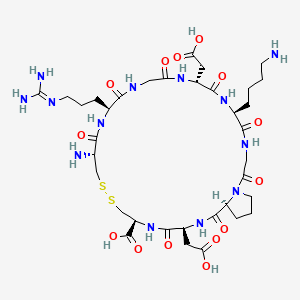

(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTTWXCDIRTOQX-NNXZOMJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N13O14S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iRGD Peptide: A Technical Guide to Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted therapies is a cornerstone of modern oncology. However, the efficacy of many potent anti-cancer agents is limited by their inability to effectively penetrate the dense tumor microenvironment. The internalizing RGD (iRGD) peptide represents a significant advancement in overcoming this barrier. Discovered through phage display screening, this nine-amino-acid cyclic peptide (CRGDKGPDC) leverages a unique three-step mechanism to not only home to tumors but also to actively transport therapeutic payloads deep into the tumor parenchyma. This guide provides a detailed overview of the iRGD peptide, its mechanism of action, the experimental protocols used for its characterization, and its potential applications in oncology.

Discovery and Structure

The prototypic this compound was identified through in vivo phage display screening in tumor-bearing mice.[1][2] This technique involves injecting a library of phages, each displaying a different peptide sequence, and identifying which peptides accumulate in the tumor tissue.[2] Unlike conventional RGD peptides that remained localized to tumor vasculature, iRGD demonstrated an exceptional ability to spread extensively into the extravascular tumor tissue.[1]

The primary structure of the most studied this compound is a nine-amino-acid sequence: Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys .[3][4] It is cyclized via a disulfide bond between the two cysteine residues.[1][5] This cyclic conformation is crucial for its biological activity.[6]

Mechanism of Action: The C-end Rule (CendR) Pathway

The tumor-penetrating capability of iRGD is governed by a sophisticated, multi-step process that distinguishes it from other targeting peptides.[1][7] This mechanism involves sequential binding to two different cell surface receptors and a critical proteolytic cleavage event.[8][9]

Step 1: Tumor Homing via Integrin Binding

The process begins with the Arg-Gly-Asp (RGD) motif within the iRGD sequence.[8] This motif is a well-established ligand for αv integrins, specifically αvβ3 and αvβ5, which are frequently overexpressed on tumor endothelial cells and various cancer cells.[1][2][10] This initial binding tethers the this compound, and any associated cargo, to the tumor vasculature.[2]

Step 2: Proteolytic Cleavage and CendR Motif Exposure

Once bound to the αv integrin, the this compound undergoes proteolytic cleavage.[7][11] This cleavage occurs at the Lys5–Gly6 peptide bond, catalyzed by tumor-associated proteases.[7][11] This enzymatic action is critical as it exposes a cryptic C-terminal motif, CRGDK.[7][11] This newly exposed sequence conforms to the C-end Rule or "CendR" (pronounced "sender") motif, which has a consensus of (R/K)XX(R/K) at the C-terminus.[1][12][13]

Step 3: Neuropilin-1 Binding and Pathway Activation

The now-exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in many tumor types.[6][8][12] The cleaved iRGD fragment (CRGDK) transfers from the integrin to NRP-1.[2][14] The binding affinity of the CRGDK fragment for NRP-1 is approximately 50- to 150-fold higher than its affinity for integrins, driving this transition.[2][6] This interaction with NRP-1 activates an endocytic/exocytotic transport pathway, inducing cellular uptake and enabling the peptide and its payload to penetrate deep into the tumor tissue, moving from cell to cell.[1][12][13] This "bystander effect" allows for the enhanced delivery of co-administered drugs that are not physically linked to the peptide.[12]

References

- 1. iRGD peptides - Wikipedia [en.wikipedia.org]

- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. Cend-1 | C35H57N13O14S2 | CID 134611625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]

- 10. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CendR - Wikipedia [en.wikipedia.org]

- 14. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The iRGD Peptide: A Technical Guide to its Tumor-Penetrating Mechanism

For Researchers, Scientists, and Drug Development Professionals

The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to overcome the physiological barriers of solid tumors. This guide provides an in-depth technical overview of the core processes that enable iRGD to penetrate deep into tumor tissues, enhancing the efficacy of co-administered therapeutic agents.

The Three-Step Mechanism of iRGD Tumor Penetration

The tumor-penetrating capability of iRGD is not a single event but a sequential, multi-step process that exploits the unique molecular landscape of the tumor microenvironment. This process can be broken down into three critical phases:

-

Tumor Homing and Initial Binding to αv Integrins: The this compound contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif. This sequence serves as a homing device, mediating the initial binding of iRGD to αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor endothelial cells and various cancer cells.[1][2] This binding event concentrates the peptide within the tumor vasculature.

-

Proteolytic Cleavage and Exposure of the CendR Motif: Following the initial binding to integrins, the this compound is susceptible to proteolytic cleavage by proteases present in the tumor microenvironment.[1][3] This cleavage unmasks a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence (R/K)XX(R/K).[1][4] The exposure of this CendR motif is a pivotal step, as it switches the peptide's binding preference.

-

Neuropilin-1 Binding and Activation of the CendR Pathway: The newly exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor vasculature and cancer cells.[2][4] The binding of the CendR motif to NRP-1 triggers a cascade of events leading to increased vascular permeability and the activation of an active transport pathway.[5][6] This pathway facilitates the extravasation of iRGD and any co-administered drugs from the blood vessels into the tumor parenchyma, allowing for deep and efficient penetration into the tumor mass.[5][7]

Quantitative Data Summary

The efficacy of the this compound in tumor targeting and penetration has been quantified in numerous preclinical studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Cell Line / Model | Reference |

| Binding Affinity (Kd) | |||

| iRGD to αvβ3 Integrin | 17.8 ± 8.6 nM | Purified protein | [8] |

| iRGD to αvβ5 Integrin | 61.7 ± 13.3 nM | Purified protein | [8] |

| Cleaved iRGD (CRGDK) to NRP-1 | 50- to 150-fold higher than to integrins | Not specified | [1] |

| Tumor Penetration Depth | |||

| iRGD-PPCD | 144 µm | C6 glioma spheroids | [9] |

| RGD-PPCD (control) | 115 µm | C6 glioma spheroids | [9] |

| Enhancement of Drug Accumulation | |||

| Doxorubicin | 7-fold increase | Orthotopic 22Rv1 prostate tumors | [5] |

| Trastuzumab | 40-fold increase | BT474 breast tumors | [5] |

| PLGA Nanoparticles | ~2-fold increase | LS174T colorectal tumors | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the tumor-penetrating properties of the this compound.

In Vivo Phage Display for Peptide Discovery

This protocol outlines the general steps for identifying tumor-homing peptides like iRGD using in vivo phage display.

-

Phage Library Administration: A random peptide phage display library (e.g., T7-based CX7C) is injected intravenously into tumor-bearing mice.

-

In Vivo Selection: The phage library is allowed to circulate for a short period (e.g., 5-15 minutes) to allow for binding to target tissues.

-

Organ Harvest and Phage Recovery: The tumor and control organs are harvested. The tissue is homogenized, and the bound phages are rescued by infecting a suitable bacterial host (e.g., E. coli).

-

Amplification and Subsequent Rounds of Panning: The recovered phages are amplified in the bacterial culture. The amplified phage pool is then used for subsequent rounds of in vivo panning (typically 3-5 rounds) to enrich for phages that specifically home to the tumor.

-

Peptide Identification: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the tumor-homing peptide sequences.

Solid-Phase Binding Assay (ELISA-based)

This protocol is used to determine the binding affinity of iRGD to its receptors.

-

Plate Coating: 96-well microtiter plates are coated with purified recombinant integrin (e.g., αvβ3 or αvβ5) or neuropilin-1 overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Peptide Incubation: Various concentrations of the this compound are added to the wells and incubated for 1-2 hours at room temperature.

-

Detection of Bound Peptide:

-

For biotinylated peptides, a streptavidin-HRP conjugate is added, followed by a chromogenic substrate (e.g., TMB).

-

For unlabeled peptides in a competition assay, a fixed concentration of a labeled competitor peptide is co-incubated with the unlabeled iRGD.

-

-

Quantification: The absorbance is read using a microplate reader. The binding affinity (Kd) or the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a binding curve.[11][12]

Immunofluorescence for iRGD Localization in Tumors

This protocol visualizes the distribution of iRGD within the tumor tissue.

-

Tissue Preparation: Tumor-bearing mice are intravenously injected with a fluorescently labeled this compound. After a designated time, the mice are euthanized, and the tumors are excised, fixed in paraformaldehyde, and cryopreserved in sucrose.

-

Sectioning: The frozen tumors are sectioned using a cryostat.

-

Immunostaining: The tumor sections are permeabilized (e.g., with Triton X-100) and blocked. To visualize blood vessels, sections are incubated with a primary antibody against an endothelial marker (e.g., CD31), followed by a fluorescently labeled secondary antibody.[13] Cell nuclei are counterstained with DAPI.

-

Imaging: The sections are mounted and imaged using a fluorescence or confocal microscope. The localization of the this compound (direct fluorescence) in relation to the tumor vasculature and cells is analyzed.[13][14]

Confocal Microscopy for Tumor Penetration Analysis

This protocol provides a more detailed visualization of iRGD penetration into the tumor parenchyma.

-

Sample Preparation: Similar to the immunofluorescence protocol, tumor-bearing mice are injected with fluorescently labeled iRGD. Tumors are harvested at different time points to observe the kinetics of penetration.

-

3D Tumor Spheroid Model (In Vitro Alternative): Cancer cells are cultured to form 3D spheroids. These spheroids are then incubated with fluorescently labeled iRGD.[15]

-

Confocal Imaging: Thick tumor sections or whole spheroids are imaged using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct a 3D view of the tissue.

-

Image Analysis: The depth of penetration of the this compound from the nearest blood vessel or the spheroid surface is quantified using image analysis software.[16]

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the this compound.

References

- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 13. Bifunctional iRGD-anti-CD3 enhances antitumor potency of T cells by facilitating tumor infiltration and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to iRGD Peptide Binding with αvβ3 and αvβ5 Integrins

Executive Summary: The iRGD peptide (sequence: CRGDKGPDC) represents a significant advancement in targeted cancer therapy due to its unique ability to not only home to tumors but also penetrate deep into the tumor parenchyma. This dual functionality is governed by a sequential, three-step mechanism initiated by the binding of its Arg-Gly-Asp (RGD) motif to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells. This initial binding event facilitates a proteolytic cleavage, exposing a cryptic C-end Rule (CendR) motif. The newly exposed CendR motif then engages with neuropilin-1 (NRP-1), activating a transport pathway that significantly enhances the extravasation and tissue penetration of the peptide and any associated therapeutic cargo. This guide provides a detailed technical overview of this mechanism, quantitative binding data, key experimental protocols, and visualizations of the associated pathways for researchers and drug development professionals.

The Molecular Mechanism of iRGD Action

The tumor-penetrating capability of iRGD is not a simple ligand-receptor interaction but a multi-step process that leverages the specific molecular landscape of the tumor microenvironment.[1] This process ensures tumor-specific accumulation and penetration, enhancing the efficacy of co-administered or conjugated anticancer agents.[2][3]

Step 1: Initial Tumor Homing via Integrin Binding

The process begins with the RGD sequence within the cyclic this compound selectively recognizing and binding to αvβ3 and αvβ5 integrins.[4] These integrins are known to be overexpressed on the surface of endothelial cells in the tumor vasculature and on some tumor cells themselves.[5][6] This RGD-integrin interaction acts as the primary "docking" mechanism, concentrating the peptide at the tumor site.[1][4]

Step 2: Proteolytic Cleavage and CendR Motif Activation

Following the binding to αv integrins, the this compound undergoes a crucial conformational change that makes it susceptible to cleavage by proteases present in the tumor microenvironment.[4][7] This proteolytic event, typically occurring at the Lys-Gly bond, exposes a C-terminal sequence motif known as the C-end Rule or CendR motif (R/KXXR/K).[2][8][9] For the prototypic iRGD, this cleavage results in the truncated peptide CRGDK, where the C-terminal lysine (B10760008) is now exposed, activating the CendR motif.[2][10]

Step 3: Neuropilin-1 Engagement and Tissue Penetration

The activated CendR motif (CRGDK) has a high affinity for neuropilin-1 (NRP-1), a co-receptor involved in angiogenesis and cell migration that is also abundant in tumors.[2][10] The binding of the CendR motif to NRP-1 triggers a specific, energy-dependent endocytic/exocytotic transport pathway.[1][11] This pathway facilitates the movement of iRGD and its cargo across the vascular endothelium and deep into the extravascular tumor tissue, a process distinct from passive diffusion or standard endocytosis.[8][11]

Quantitative Analysis of Binding Affinities

The efficacy of the this compound is rooted in its differential binding affinities for its sequential receptors. The peptide exhibits nanomolar potency for its initial integrin targets, and upon cleavage, the resulting fragment shows a significantly higher affinity for NRP-1.

Integrin Binding Affinity

Solid-phase binding assays have been used to determine the half-maximal inhibitory concentration (IC50) of iRGD for various integrins. These studies confirm a mid-to-low nanomolar potency for αvβ3 and αvβ5.[2][10] Notably, a measurable affinity for the αvβ6 isoform has also been identified.[2]

| Compound | αvβ3 IC50 (nM) | αvβ5 IC50 (nM) | αvβ6 IC50 (nM) | Reference |

| iRGD (CRGDKGPDC) | 36 ± 14 | 75 ± 10 | 191 ± 44 | [2][10] |

| Cilengitide (Ref.) | 0.84 ± 0.21 | 2.4 ± 0.5 | Not Tested | [2][10] |

Data are shown as the mean of three independent experiments ± SEM. Cilengitide was used as a reference compound.

Neuropilin-1 Binding Affinity

After proteolytic cleavage, the exposed CRGDK fragment exhibits a binding affinity for NRP-1 that is approximately 50- to 150-fold higher than its affinity for integrins.[3][12] This significant shift in binding preference is critical, as it drives the "hand-off" from the initial integrin receptor to the NRP-1 receptor, thereby initiating the tissue penetration pathway.[3] This change in affinity is attributed to the increased flexibility of the cleaved CRGDK fragment.[3]

| Peptide State | Primary Receptor | Relative Affinity | Function | Reference |

| Full-length cyclic iRGD | αvβ3 / αvβ5 Integrins | Baseline | Tumor Homing | [1][4] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 | 50-150x higher vs. Integrins | Tissue Penetration | [3][12] |

Key Experimental Protocols

Verifying the binding and functional activity of iRGD involves a series of standardized in vitro and in vivo assays.

Solid-Phase In Vitro Binding Assay

This assay quantitatively determines the binding affinity of iRGD to purified integrin receptors by measuring its ability to compete with a natural ligand.

-

Plate Coating: 96-well microtiter plates are coated with purified αvβ3 or αvβ5 receptors (e.g., 0.5 μg/mL in a Tris-HCl buffer with MnCl₂, CaCl₂, and MgCl₂) and incubated overnight at 4°C.

-

Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking solution (e.g., coating buffer with 1% Bovine Serum Albumin) for 2 hours at room temperature.

-

Competitive Binding: The plates are incubated for 3 hours at room temperature with various concentrations of the this compound in the presence of a constant concentration of a biotinylated natural ligand (e.g., 1 μg/mL of biotinylated vitronectin).

-

Detection: Plates are washed and then incubated for 1 hour with a streptavidin-biotinylated peroxidase complex.

-

Signal Generation: After another wash, a substrate reagent solution (e.g., TMB) is added. The colorimetric reaction is allowed to proceed for approximately 15 minutes before being stopped with an acid solution (e.g., 0.25 M H₂SO₄).

-

Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 415 nm) using a microplate reader. Data are analyzed using graphing software to calculate IC50 values.

Cell Adhesion Assay

This assay assesses the ability of iRGD to mediate cell attachment to a substrate, which is a functional consequence of integrin binding.

-

Plate Coating: 96-well plates are coated with the peptide or an extracellular matrix protein (e.g., fibronectin) as a positive control.

-

Cell Preparation: Integrin-expressing cells (e.g., U87MG glioblastoma cells) are detached, washed, and resuspended in a serum-free medium.

-

Seeding and Adhesion: A suspension of cells is added to each well of the coated plate. For inhibition assays, cells can be pre-incubated with blocking antibodies or competing peptides. The plate is incubated (e.g., for 30-60 minutes at 37°C) to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Quantification: Adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the relative number of attached cells.

In Vivo Tumor Homing Assay

This assay visualizes the accumulation and distribution of the peptide in a tumor-bearing animal model, confirming its tumor-homing and penetrating properties.

-

Administration: A fluorescently labeled version of the this compound is administered intravenously to a mouse bearing a xenograft tumor (e.g., GFP-PC-3 prostate cancer).

-

Circulation: The peptide is allowed to circulate for a defined period (e.g., 60 minutes) to enable tumor homing and penetration.

-

Perfusion: The mouse is anesthetized and systemically perfused with PBS to flush unbound peptide from the vasculature.

-

Tissue Harvesting: The tumor and other control organs are harvested, fixed, and prepared for sectioning.

-

Imaging: Tissue sections are analyzed using confocal microscopy to visualize the localization and distribution of the fluorescent peptide within the tumor parenchyma and surrounding tissues.

Logical Framework of iRGD's Dual-Receptor Targeting

The ingenuity of the this compound lies in its dual-targeting system, where two distinct motifs engage different receptors in a specific sequence to achieve a synergistic outcome. The RGD motif provides tumor specificity, while the CendR motif provides the mechanism for enhanced drug delivery.

Conclusion and Implications for Drug Development

The this compound's sophisticated, multi-step mechanism of binding to αvβ3/αvβ5 integrins and subsequently to neuropilin-1 provides a powerful platform for overcoming the significant challenge of drug delivery to solid tumors. By hijacking specific pathways overexpressed in the tumor microenvironment, iRGD can significantly increase the local concentration and distribution of therapeutic agents within the tumor mass, whether they are chemically conjugated to the peptide or simply co-administered.[3] A thorough understanding of its binding affinities and the experimental methods used to characterize its function is essential for researchers and developers aiming to harness this technology for the next generation of targeted cancer therapies.

References

- 1. iRGD peptides - Wikipedia [en.wikipedia.org]

- 2. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of iRGD-Ligand Modified Arginine-Histidine-Rich Peptides for Nucleic Acid Therapeutics Delivery to αvβ3 Integrin-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CendR - Wikipedia [en.wikipedia.org]

- 12. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Neuropilin-1 in iRGD Peptide-Mediated Cellular Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to tumor tissues remains a significant challenge in oncology. The iRGD peptide (internalizing RGD) has emerged as a promising tool to enhance tumor penetration of co-administered or conjugated drugs. This cyclic peptide, with the sequence CRGDKGPDC, utilizes a unique three-step mechanism to achieve deep tissue penetration, a process in which Neuropilin-1 (NRP-1) plays a central and indispensable role. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies that define the critical function of NRP-1 in this compound uptake.

The this compound's mechanism of action begins with the binding of its Arg-Gly-Asp (RGD) motif to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2][3] Following this initial docking, the this compound undergoes proteolytic cleavage within the tumor microenvironment, exposing a C-terminal CendR motif (R/KXXR/K).[4][5][6] This newly revealed motif then binds to Neuropilin-1 (NRP-1), a receptor also highly expressed in many tumor types.[2][3][7] The interaction with NRP-1 triggers a cascade of events leading to the internalization and transcytosis of the this compound and its associated cargo, facilitating their transport deep into the tumor parenchyma.[1][5][6]

Quantitative Data on this compound Binding and Uptake

The efficacy of the iRGD-NRP-1 system is underpinned by the specific binding affinities of the peptide and its fragments to their respective receptors. The following tables summarize the available quantitative data.

| Peptide/Fragment | Receptor(s) | Affinity (IC50/Relative Affinity) | Reference(s) |

| iRGD | αv Integrins | Mid to low nanomolar range | [6] |

| iRGD | αvβ3 Integrin | 290 ± 50 nM | [7] |

| iRGD | αvβ5 Integrin | 180 ± 30 nM | [7] |

| Cleaved iRGD (CRGDK fragment) | Neuropilin-1 | Approximately 50- to 150-fold higher affinity for NRP-1 than for integrins | [8] |

Signaling Pathways and Molecular Mechanisms

The binding of the CendR motif of the cleaved this compound to NRP-1 initiates a signaling cascade that facilitates cellular uptake and tissue penetration.

iRGD-NRP-1 Signaling Pathway

Caption: The sequential binding and activation process of iRGD leading to NRP-1 mediated uptake.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of NRP-1 in this compound uptake.

In Vitro Peptide Internalization Assay

This assay is used to visualize and quantify the uptake of fluorescently labeled iRGD into cells in a manner dependent on NRP-1.

Materials:

-

NRP-1 positive and negative cell lines

-

Fluorescently labeled iRGD (e.g., FAM-iRGD)

-

NRP-1 blocking antibody

-

Control IgG

-

Cell culture medium and supplements

-

Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate a subset of cells with an NRP-1 blocking antibody or control IgG for 1 hour.

-

Add fluorescently labeled iRGD to the cell culture medium at a final concentration of 10 µM.

-

Incubate for 1-4 hours at 37°C.

-

Wash the cells three times with PBS to remove unbound peptide.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize and quantify the intracellular fluorescence using a fluorescence microscope.

Solid-Phase Integrin Binding Assay

This assay measures the binding affinity of iRGD to purified integrin receptors.

Materials:

-

Purified αvβ3 and αvβ5 integrin receptors

-

This compound

-

96-well microtiter plates

-

Biotinylated vitronectin

-

Streptavidin-HRP

-

TMB substrate

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with purified integrin receptors overnight at 4°C.

-

Block the wells with a blocking buffer (e.g., BSA in PBS) for 2 hours at room temperature.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of biotinylated vitronectin to all wells and incubate for 3 hours at room temperature.

-

Wash the wells and add streptavidin-HRP.

-

Incubate for 1 hour, then wash again.

-

Add TMB substrate and measure the absorbance at 450 nm using a plate reader.

-

Calculate the IC50 value from the resulting competition curve.

In Vivo Peptide Homing and Penetration Assay

This assay assesses the ability of iRGD to accumulate and penetrate tumor tissue in a live animal model.

Materials:

-

Tumor-bearing mice

-

Fluorescently labeled iRGD

-

NRP-1 blocking antibody or control IgG

-

Anesthetizing agent

-

Tissue perfusion and fixation reagents

-

Cryostat for tissue sectioning

-

Fluorescence microscope

Procedure:

-

For blocking experiments, intravenously inject mice with an NRP-1 blocking antibody or control IgG prior to iRGD administration.

-

Intravenously inject fluorescently labeled iRGD into the tail vein of tumor-bearing mice.

-

Allow the peptide to circulate for a defined period (e.g., 1-4 hours).

-

Anesthetize the mice and perfuse with PBS followed by 4% PFA.

-

Excise the tumor and other organs for analysis.

-

Cryosection the tissues and mount on microscope slides.

-

Visualize and quantify the fluorescence distribution within the tumor parenchyma and blood vessels using a fluorescence microscope.

Experimental Workflow for Investigating iRGD-NRP-1 Interaction

Caption: A logical workflow for the experimental validation of the iRGD-NRP-1 axis.

Conclusion

Neuropilin-1 is a key determinant of the tumor-penetrating properties of the this compound. The sequential binding to integrins, proteolytic activation, and subsequent high-affinity interaction with NRP-1 constitute a sophisticated and highly specific mechanism for enhanced drug delivery. Understanding the quantitative aspects of these interactions and mastering the experimental protocols to probe this pathway are crucial for the rational design and development of next-generation iRGD-based cancer therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of targeting the iRGD-NRP-1 axis.

References

- 1. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The C-end Rule (CendR) Motif: A Gateway for Enhanced Tumor Penetration of iRGD-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iRGD peptide (internalizing RGD) represents a paradigm shift in targeted drug delivery, offering a sophisticated mechanism to overcome the physiological barriers of solid tumors. This enhanced tumor penetration is orchestrated by a cryptic C-terminal motif known as the C-end Rule (CendR) motif. This technical guide elucidates the molecular intricacies of the CendR motif's function within the this compound, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the nuances of the CendR pathway is critical for the rational design and optimization of next-generation cancer therapeutics with improved efficacy and reduced systemic toxicity.

The this compound and the Cryptic CendR Motif

The prototypic this compound is a cyclic nonapeptide with the sequence CRGDKGPDC.[1] Its remarkable tumor-homing and tissue-penetrating properties are conferred by a dual-motif system: an exposed Arginylglycylaspartic acid (RGD) motif and a cryptic CendR motif.[2][3] The CendR motif has a consensus sequence of R/KXXR/K, where X can be any amino acid.[3] A critical feature of the CendR motif is its positional dependence; it is only active when its C-terminal arginine or lysine (B10760008) residue is exposed.[3][4]

The Three-Step Mechanism of iRGD Tumor Penetration

The journey of iRGD from the bloodstream into the tumor parenchyma is a sequential, three-step process that leads to the activation of the CendR pathway.[1][5]

Step 1: Integrin-Mediated Tumor Homing

The exposed RGD motif in the intact this compound serves as a homing device, binding with high affinity to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[2][6] This initial binding event anchors the this compound to the tumor vasculature.

Step 2: Proteolytic Cleavage and CendR Motif Exposure

Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA).[7] This cleavage occurs C-terminal to the lysine residue, exposing the cryptic CendR motif (RGDK).[8]

Step 3: Neuropilin-1 Binding and CendR Pathway Activation

The now-exposed C-terminal lysine of the CendR motif enables the cleaved iRGD to bind to Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed in the tumor microenvironment.[3][4] This interaction triggers a unique, macropinocytosis-like endocytic pathway, facilitating the transport of iRGD and any associated cargo across the vascular endothelium and deep into the tumor tissue.[9][10]

Quantitative Insights into iRGD Function

The efficacy of the this compound and its CendR motif can be quantified through various binding and functional assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of iRGD and CendR Peptides

| Ligand | Receptor | Assay Type | Binding Affinity | Reference |

| iRGD | Integrin αvβ3 | Solid-Phase Binding Assay | IC50: 15.3 ± 2.1 nM | [7] |

| iRGD | Integrin αvβ5 | Solid-Phase Binding Assay | IC50: 34.7 ± 4.5 nM | [7] |

| iRGD | Integrin αvβ6 | Solid-Phase Binding Assay | IC50: 87.2 ± 9.3 nM | [7] |

| RPARPAR (CendR peptide) | Neuropilin-1 | Affinity Measurement | Kd: 1.7 ± 0.4 µM | [11] |

Table 2: iRGD-Mediated Enhancement of Tumor Penetration and Drug Delivery

| Drug/Nanoparticle | Tumor Model | Enhancement Metric | Fold Increase | Reference |

| Doxorubicin-Polymer Conjugate | C6 Glioma Spheroids | Penetration Depth | ~1.25-fold | [12] |

| Abraxane (nab-paclitaxel) | 22Rv1 Prostate Tumor | Tumor Accumulation | 8-fold | [13] |

| PLGA Nanoparticles | LS174T Colorectal Tumor | Tumor Accumulation | ~2-fold | [14] |

| Silicasomes | Pancreatic Ductal Adenocarcinoma | Tumor Uptake | ~3-fold | [15] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the CendR motif's function.

Caption: The three-step mechanism of iRGD-mediated tumor penetration.

Caption: A typical workflow for evaluating this compound function.

Detailed Experimental Protocols

5.1. Solid-Phase Integrin Binding Assay

-

Objective: To determine the binding affinity (IC50) of iRGD to purified integrin receptors.

-

Materials:

-

Purified human αvβ3, αvβ5, and αvβ6 integrins

-

This compound

-

Biotinylated vitronectin (for αvβ3 and αvβ5) or fibronectin (for αvβ6)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well microtiter plates

-

Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

-

-

Procedure:

-

Coat 96-well plates with purified integrins overnight at 4°C.

-

Wash the plates and block with a suitable blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.

-

Add serial dilutions of the this compound to the wells.

-

Add a constant concentration of biotinylated vitronectin or fibronectin to all wells.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plates to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plates and add TMB substrate.

-

Stop the reaction with an appropriate stop solution (e.g., H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the iRGD concentration.

-

5.2. In Vivo Tumor Penetration and Biodistribution Assay

-

Objective: To visualize and quantify the tumor-specific accumulation and penetration of iRGD.

-

Materials:

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

-

Fluorescently labeled iRGD (e.g., iRGD-Cy5)

-

In vivo imaging system (e.g., IVIS)

-

Microtome and fluorescence microscope

-

Antibodies for immunofluorescence (e.g., anti-CD31 for blood vessels)

-

-

Procedure:

-

Administer fluorescently labeled iRGD to tumor-bearing mice via tail vein injection.

-

At various time points (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system to assess biodistribution.

-

After the final imaging time point, euthanize the mice and perfuse with PBS.

-

Excise the tumor and major organs.

-

For quantitative analysis, measure the fluorescence intensity of the excised organs.

-

For penetration analysis, fix the tumor tissue, embed in OCT, and prepare frozen sections.

-

Perform immunofluorescence staining on the tumor sections using an anti-CD31 antibody to visualize blood vessels.

-

Image the sections using a fluorescence microscope and quantify the penetration of the labeled iRGD from the blood vessels into the tumor parenchyma.

-

5.3. MTT Cytotoxicity Assay

-

Objective: To assess the cytotoxic effect of iRGD when conjugated to a chemotherapeutic agent.

-

Materials:

-

Cancer cell line of interest

-

iRGD-drug conjugate

-

Unconjugated drug (as a control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the iRGD-drug conjugate and the unconjugated drug for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Conclusion and Future Perspectives

The CendR motif is the linchpin of iRGD's ability to enhance the delivery of therapeutic agents into solid tumors. The three-step mechanism, initiated by integrin binding and culminated by NRP-1-mediated endocytosis, provides a robust and specific pathway for overcoming the stromal barriers that limit the efficacy of many cancer drugs. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to harness the power of the CendR pathway.

Future research will likely focus on further elucidating the downstream signaling events following CendR-NRP-1 interaction, identifying the full spectrum of proteases involved in iRGD cleavage in different tumor types, and developing next-generation CendR-containing peptides with optimized binding affinities and pharmacokinetic profiles. The continued exploration of the CendR motif holds immense promise for the development of more effective and targeted cancer therapies.

References

- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]

- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration | Semantic Scholar [semanticscholar.org]

- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier [jci.org]

- 10. NRP1 transport of cancer therapeutics mediated by tumor-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]

- 15. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the iRGD Peptide's Dual-Targeting Mechanism

Audience: Researchers, scientists, and drug development professionals.

Abstract: The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, capable of enhancing the penetration of therapeutic agents deep into tumor tissues.[1][2][3][4][5] Unlike traditional RGD peptides that primarily target the tumor vasculature, iRGD utilizes a sophisticated, three-step dual-targeting mechanism involving sequential interactions with two distinct cell surface receptors: integrins and neuropilin-1 (NRP-1).[1][6] This process activates a specific transport pathway known as the C-end Rule (CendR) pathway, which facilitates the extravasation and extensive distribution of iRGD and its associated cargo throughout the tumor parenchyma.[1][6][7] This guide provides a detailed examination of the molecular mechanisms, supporting quantitative data, key experimental protocols, and visual representations of the signaling and experimental workflows.

The Core Mechanism: A Three-Step Cascade for Tumor Penetration

The unique efficacy of the this compound, prototypically the cyclic nonapeptide CRGDKGPDC , lies in its ability to navigate the complex tumor microenvironment through a sequential receptor-binding process.[2][6][8]

Step 1: Tumor Homing via Integrin Binding The process begins with the Arg-Gly-Asp (RGD) motif within the this compound. This sequence serves as a homing device, selectively binding to αv integrins, particularly αvβ3 and αvβ5 , which are highly expressed on the surface of endothelial cells within the tumor neovasculature and on many tumor cells themselves.[1][4][9] This initial binding event anchors the peptide to the tumor site. Recent studies have also revealed that iRGD possesses an affinity for the αvβ6 integrin subtype, which is overexpressed in several aggressive malignancies, including pancreatic ductal adenocarcinoma, further broadening its therapeutic potential.[8][10]

Step 2: Proteolytic Cleavage and Activation of the CendR Motif Once bound to an αv integrin, the this compound undergoes a critical conformational change that exposes it to cell-surface proteases.[4][6] These proteases cleave the peptide, typically at the Lys-Gly bond, resulting in a truncated peptide fragment (e.g., CRGDK ).[8][11] This cleavage is the pivotal activation step, as it exposes a previously cryptic C-terminal motif with the consensus sequence (R/K)XX(R/K) .[1][7][12] This exposed motif is known as the C-end Rule, or CendR , motif.[7][12] The activity of the CendR motif is strictly dependent on its C-terminal exposure.[7][12]

Step 3: NRP-1 Binding and Activation of the CendR Transport Pathway The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1) , a transmembrane co-receptor also overexpressed on tumor and endothelial cells.[1][4][7] The binding of the CendR motif to NRP-1 triggers a powerful, energy-dependent endocytic transport pathway that resembles macropinocytosis.[7][13] This CendR pathway facilitates the active transport of the this compound and any co-administered or conjugated cargo across the vascular endothelium, deep into the extravascular tumor tissue.[1][6][7] This mechanism allows for bulk transport, meaning that even unconjugated bystander drugs can leverage the pathway opened by iRGD to achieve greater tumor accumulation.[6][14]

Visualizing the Dual-Targeting Mechanism

Caption: The sequential three-step mechanism of iRGD action.

Quantitative Data: Binding Affinities and Efficacy

The interactions governing the iRGD mechanism have been quantified through various binding assays. This data is crucial for understanding the peptide's selectivity and potency.

| Parameter | Target Receptor | Value (IC₅₀) | Experimental Context | Reference |

| Binding Affinity | αvβ3 Integrin | Mid-to-low nanomolar | Solid-phase in vitro binding assay. | [8] |

| Binding Affinity | αvβ5 Integrin | Mid-to-low nanomolar | Solid-phase in vitro binding assay. | [8] |

| Binding Affinity | αvβ6 Integrin | >1000 nM | Solid-phase in vitro binding assay; demonstrates lower but present affinity. | [8] |

| In Vivo Dosage | This compound | 4 µmol/kg | Intravenous injection in a mouse model to study metastasis inhibition. | [2] |

| In Vivo Dosage | iRGD-Nanoworms | 5 mg/kg | Intravenous injection in a mouse model of brain metastasis. | [15] |

Key Experimental Protocols

The elucidation of the iRGD mechanism relies on a set of specialized in vitro and in vivo experimental procedures.

Peptide Synthesis and Nanoparticle Conjugation

-

Protocol: iRGD (CRGDKGPDC) and control peptides (e.g., CRGDC) are synthesized using standard solid-phase peptide synthesis.[15][16] An extra cysteine residue is often added to provide a free sulfhydryl group. Peptides are purified to >90% purity via high-performance liquid chromatography (HPLC). For nanoparticle conjugation, the peptide's sulfhydryl group is coupled to maleimide-functionalized nanoparticles (e.g., iron oxide nanoworms) or through other chemistries like amidation or click chemistry.[15][17]

Solid-Phase Integrin Binding Assay

-

Protocol: To determine IC₅₀ values, microtiter plates are coated with specific purified human integrins (αvβ3, αvβ5, αvβ6). A biotinylated ligand specific to the integrin (e.g., biotinylated vitronectin) is added along with increasing concentrations of the competitor peptide (iRGD). After incubation and washing, the amount of bound biotinylated ligand is detected using streptavidin-peroxidase and a chromogenic substrate. The concentration of iRGD that inhibits 50% of the specific binding is determined as the IC₅₀.

In Vivo Peptide Homing and Penetration Assay

-

Protocol:

-

Tumor Model: A relevant tumor model is established, for example, by orthotopically injecting human cancer cells (e.g., GFP-labeled PC-3 prostate cancer cells) into immunodeficient mice.[16]

-

Peptide Administration: Once tumors are established, mice are intravenously injected with a fluorescently labeled this compound.

-

Tissue Collection: After a set circulation time (e.g., 1-4 hours), mice are perfused with saline to remove circulating peptide. Tumors and control organs are then harvested.

-

Imaging and Quantification: Tissues are sectioned and analyzed by fluorescence microscopy to visualize the localization and penetration depth of the peptide. The fluorescence intensity can be quantified to compare accumulation in the tumor versus other organs.

-

Visualizing the In Vivo Homing Workflow

Caption: A typical experimental workflow for an in vivo iRGD homing assay.

Transwell Cell Migration Assay

-

Protocol: To assess the peptide's effect on cell motility, a Transwell system is used. The upper chamber contains cancer cells in a serum-free medium, while the lower chamber contains a chemoattractant. The peptide (iRGD) is added to the upper chamber. After incubation, the non-migrated cells in the upper chamber are removed. The cells that have migrated through the porous membrane to the lower surface are fixed, stained, and counted under a microscope to determine the extent of migration inhibition.[16]

The CendR Signaling Pathway

The interaction between the CendR motif and NRP-1 is the engine of the iRGD transport system. This pathway is not exclusive to iRGD; several endogenous ligands, such as vascular endothelial growth factor (VEGF-A), also possess C-terminal CendR motifs to interact with NRP-1 and regulate vascular permeability.[12] The CendR pathway initiates a distinct form of endocytosis that leads to the formation of large vesicles capable of transporting the peptide and associated cargo across cells and into the surrounding tissue parenchyma.[7]

Visualizing the CendR Pathway Activation

Caption: The core interaction activating the CendR transport pathway.

Conclusion and Future Perspectives

The this compound's dual-targeting mechanism is a powerful and elegant solution to the long-standing challenge of poor drug penetration into solid tumors.[2][18] By first homing to tumor-associated integrins and then, following proteolytic activation, engaging NRP-1 to trigger a potent transport pathway, iRGD acts as a molecular key to unlock the tumor microenvironment. Its ability to enhance the efficacy of both conjugated and co-administered therapies has been demonstrated across numerous preclinical models and is under investigation in clinical trials.[1][6] Future work will likely focus on refining the peptide sequence to modulate its affinity for different integrin subtypes, optimizing dosing strategies, and expanding its application to a wider range of therapeutic modalities, including immunotherapy and gene therapy.

References

- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iRGD peptides - Wikipedia [en.wikipedia.org]

- 7. CendR - Wikipedia [en.wikipedia.org]

- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Principles of iRGD-Mediated Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutic agents to solid tumors is a significant challenge in oncology, primarily due to the complex and often impermeable tumor microenvironment.[1] The iRGD peptide (internalizing RGD) is a novel tumor-penetrating peptide that has demonstrated remarkable potential in overcoming these barriers.[2][3] This 9-amino acid cyclic peptide, typically with the sequence CRGDKGPDC, enhances the penetration of co-administered or conjugated drugs deep into tumor tissue, thereby increasing their therapeutic efficacy.[4][5] This technical guide elucidates the fundamental principles of iRGD-mediated drug delivery, detailing its mechanism of action, providing quantitative data on its efficacy, and outlining key experimental protocols.

Core Mechanism of Action: A Three-Step Pathway

The efficacy of iRGD in enhancing drug delivery to tumors is rooted in a sequential three-step process that involves specific interactions with receptors on tumor endothelial cells and tumor cells.[6][7]

-

Homing to Tumor Vasculature via Integrin Binding: The first step involves the Arg-Gly-Asp (RGD) motif within the this compound.[6] This motif facilitates the binding of iRGD to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of tumor endothelial cells and some cancer cells.[2][8] This initial binding event effectively "docks" the this compound and its associated cargo at the tumor site.[6]

-

Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment.[2][4] This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence (R/K)XX(R/K).[6][9] In the case of the prototypical iRGD, this results in the CRGDK fragment.[6][10]

-

Neuropilin-1 Binding and Activation of the CendR Pathway: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed in the tumor microenvironment.[2][9] This interaction triggers an active transport pathway, known as the CendR pathway, which facilitates the penetration of the this compound and any associated therapeutic agents from the blood vessels deep into the extravascular tumor tissue.[4][9] This pathway is distinct from passive diffusion and enables the transport of a wide range of molecules, from small-molecule drugs to nanoparticles.[11]

Quantitative Data on iRGD-Mediated Effects

The following tables summarize key quantitative data from preclinical studies, demonstrating the enhanced binding and efficacy of iRGD-mediated drug delivery.

| Ligand | Receptor | Binding Affinity (IC50, nM) | Reference |

| iRGD | αvβ3 Integrin | 36 ± 14 | [5][12] |

| iRGD | αvβ5 Integrin | 75 ± 10 | [5][12] |

| iRGD | αvβ6 Integrin | 191 ± 44 | [5][12] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 | 50- to 150-fold higher than to integrins | [2] |

Table 1: Binding Affinities of iRGD and its Cleaved Fragment. This table presents the half-maximal inhibitory concentration (IC50) values of iRGD for various integrins, indicating a mid-low nanomolar potency.[5][12] Notably, the proteolytic cleavage product of iRGD exhibits a significantly higher affinity for Neuropilin-1.[2]

| Cell Line | Drug Formulation | IC50 | Fold Improvement | Reference |

| 4T1 (Breast Cancer) | cMLV(Dox) | 0.018 ± 0.0025 µg/mL | - | [13] |

| 4T1 (Breast Cancer) | iRGD-cMLV(Dox) | 0.011 ± 0.0037 µg/mL | ~1.6x | [13] |

| JC (Multidrug-Resistant) | cMLV(Dox) | 3.19 ± 0.32 µg/mL | - | [13] |

| JC (Multidrug-Resistant) | iRGD-cMLV(Dox) | 2.01 ± 0.22 µg/mL | ~1.6x | [13] |

| 4T1 (Breast Cancer) | PSS@PBAE@JQ1/ORI NPs | 2.50 µg/mL of JQ1 | - | [14] |

| 4T1 (Breast Cancer) | iRGD-PSS@PBAE@JQ1/ORI NPs | 1.51 µg/mL of JQ1 | ~1.7x | [14] |

Table 2: In Vitro Cytotoxicity Enhancement by iRGD. This table showcases the increased potency of drug formulations when conjugated with iRGD, as indicated by the lower IC50 values in different cancer cell lines.[13][14]

| Tumor Model | Treatment | Outcome | Fold Improvement | Reference |

| 22Rv1 (Prostate) | Trastuzumab | Tumor Accumulation | 40x | [11] |

| 4T1 (Breast Cancer) | Doxorubicin Liposomes | Antitumor Effect | ~2x | [15] |

| B16-F10 (Melanoma) | Doxorubicin Liposomes | Antitumor Efficacy | ~57.5% increase | [15] |

| MDA-MB-231 (Breast) | Doxorubicin-Exosomes | Cell Uptake | ~3x | [15] |

| MDA-MB-231 (Breast) | Doxorubicin-Exosomes | Killing Effect | 2-5x | [15] |

Table 3: In Vivo Efficacy Enhancement by iRGD. This table highlights the significant improvements in drug accumulation and therapeutic outcomes observed in animal models when iRGD is co-administered or conjugated with anticancer agents.[11][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of iRGD-mediated drug delivery. Below are outlines for key experiments.

Protocol 1: In Vitro Integrin Binding Assay

-

Objective: To determine the binding affinity of iRGD to specific integrin subtypes.

-

Methodology:

-

Coat 96-well microtiter plates with purified integrin receptors (e.g., αvβ3, αvβ5) overnight at 4°C.[5]

-

Block non-specific binding sites with a blocking solution (e.g., 1% bovine serum albumin in coating buffer) for 2 hours at room temperature.[5]

-

Add various concentrations of the this compound along with a biotinylated ligand for the specific integrin (e.g., biotinylated vitronectin for αvβ3 and αvβ5).[5]

-

Incubate for 3 hours at room temperature to allow for competitive binding.[5]

-

Wash the plates to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate to bind to the biotinylated ligand.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance to determine the amount of bound biotinylated ligand.

-

Calculate the IC50 value by plotting the absorbance against the logarithm of the iRGD concentration.

-

Protocol 2: In Vitro Tumor Spheroid Penetration Assay

-

Objective: To visualize and quantify the penetration of iRGD-conjugated substances into a 3D tumor model.

-

Methodology:

-

Culture cancer cells (e.g., 4T1) in ultra-low attachment plates to form 3D tumor spheroids.[14]

-

Prepare fluorescently labeled iRGD-conjugated nanoparticles or drugs. A non-targeted fluorescently labeled equivalent serves as a control.[14]

-

Incubate the tumor spheroids with the fluorescently labeled compounds for various time points (e.g., 2, 6, 12 hours).[14]

-

At each time point, wash the spheroids to remove non-penetrated compounds.

-

Fix the spheroids (e.g., with 4% paraformaldehyde).

-

Image the spheroids using a confocal microscope, capturing z-stack images to visualize penetration depth.[14][16]

-

Quantify the fluorescence intensity at different depths from the spheroid surface to compare the penetration of iRGD-conjugated versus non-targeted compounds.[16]

-

Protocol 3: In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the therapeutic efficacy of an iRGD-drug conjugate or co-administration in a tumor-bearing animal model.

-

Methodology:

-

Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells (e.g., LS174T colorectal cancer cells).[17]

-

Once tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment groups: (1) Vehicle control (e.g., PBS), (2) Free drug, (3) Drug-loaded nanoparticles, (4) iRGD co-administered with drug-loaded nanoparticles.[17]

-

Administer the treatments intravenously at a predetermined schedule (e.g., every 2 days for a total of three injections).[17]

-

Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals.[17]

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for apoptosis markers like TUNEL).[18]

-

Mandatory Visualizations

Signaling Pathway of iRGD-Mediated Drug Delivery

Caption: The sequential mechanism of iRGD-mediated tumor targeting and penetration.

Experimental Workflow for Evaluating iRGD Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of iRGD-based therapies.

Logical Relationship of the CendR Pathway Activation

Caption: The logical progression of events leading to the activation of the CendR transport pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CendR - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. Registered report: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]

The iRGD Peptide: A Technical Guide to Enhanced Tumor-Specific Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The internalizing RGD (iRGD) peptide represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to overcome the physiological barriers of solid tumors. This nine-amino acid cyclic peptide (CRGDKGPDC) leverages a unique three-step process to not only home to tumor vasculature but also to actively transport therapeutic payloads deep into the tumor parenchyma. This guide provides a comprehensive overview of the fundamental principles of iRGD, including its mechanism of action, key molecular interactions, and methodologies for its evaluation, intended to equip researchers and drug development professionals with the foundational knowledge to effectively harness this technology.

Mechanism of Action: A Three-Step Cascade to Tumor Penetration

The efficacy of iRGD lies in its sequential and specific interactions within the tumor microenvironment. This process can be broken down into three critical steps:

-

Tumor Vasculature Homing via Integrin Binding: The initial step is mediated by the exposed Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD peptide. This motif facilitates the binding of iRGD to αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor endothelial cells and some tumor cells themselves.[1][2] This binding event effectively concentrates the peptide at the tumor site.

-

Proteolytic Cleavage and Activation of the C-end Rule (CendR) Motif: Following integrin binding, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment. This cleavage event exposes a cryptic C-terminal motif, typically R/KXXR/K, known as the C-end Rule (CendR) motif.[3][4]

-

Neuropilin-1 Binding and Activation of a Trans-Tissue Transport Pathway: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in many tumor types.[2][5] The binding of the CendR motif to NRP-1 triggers a unique, active transport pathway that facilitates the penetration of iRGD and any associated cargo from the vasculature into the extravascular tumor tissue.[4][5] This pathway is distinct from known endocytic pathways and is thought to resemble macropinocytosis, enabling the bulk transport of therapeutic agents.[6][7]

dot

Caption: The three-step mechanism of iRGD-mediated tumor penetration.

Quantitative Data on iRGD Interactions and Efficacy

The interactions of iRGD with its receptors and its subsequent effect on drug delivery have been quantified in numerous studies. The following tables summarize key quantitative data.

| Interaction | Receptor | Binding Affinity | Notes |

| iRGD | αvβ3 Integrin | IC50: 36 ± 14 nM | The half-maximal inhibitory concentration (IC50) indicates a mid-low nanomolar potency. |

| iRGD | αvβ5 Integrin | IC50: 75 ± 10 nM | Similar to αvβ3, this demonstrates strong binding to a key tumor-associated integrin. |

| Cleaved iRGD (CendR) | Neuropilin-1 | Kd: ~20.3 µM (for a CendR peptide)[2] | While a direct Kd for the cleaved iRGD fragment is not consistently reported, studies indicate a 50- to 150-fold higher affinity for NRP-1 compared to integrins.[5] |

| Application | Drug/Cargo | Enhancement Metric | Fold Increase/Efficacy | Tumor Model |

| Co-administration | Doxorubicin | Tumor Accumulation | ~1.5 times higher | Peritoneal Carcinomatosis |

| Conjugation | Paclitaxel | Antitumor Efficacy | ~57.5% improved | Melanoma |

| Co-administration | Paclitaxel-loaded PLGA Nanoparticles | Tumor Growth Suppression | Significantly enhanced | Colorectal Cancer[3] |

| Conjugation | Doxorubicin-loaded Liposomes | Antitumor Effect | ~2-fold enhanced | Subcutaneous Breast Cancer |

| Co-administration | Nab-paclitaxel | Tumor Growth Reduction | Slightly reduced | BT474 Breast Tumors |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize iRGD functionality.

Solid-Phase Integrin Binding Assay

This assay quantifies the binding affinity of iRGD to purified integrin receptors.

Materials:

-

Purified αvβ3 and αvβ5 integrins

-

This compound

-

96-well microtiter plates

-

Coating buffer (e.g., Tris-HCl, NaCl, MnCl₂, CaCl₂, MgCl₂)

-

Blocking solution (e.g., 1% BSA in coating buffer)

-

Biotinylated vitronectin

-

Streptavidin-HRP

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

Procedure:

-

Dilute purified integrins in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.[8]

-

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding by adding blocking solution and incubating for 2 hours at room temperature.[8]

-

Wash the wells.

-

Add various concentrations of the this compound along with a constant concentration of biotinylated vitronectin to the wells. Incubate for 3 hours at room temperature.[8]

-

Wash the wells.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value by plotting the absorbance against the logarithm of the iRGD concentration.

dot

References

- 1. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Co-administration of iRGD with Chemotherapy Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of many chemotherapy drugs is limited by poor penetration into solid tumors, a consequence of the complex and dense tumor microenvironment (TME).[1] This leads to suboptimal drug concentrations at the tumor site and contributes to treatment resistance.[2] The tumor-penetrating peptide iRGD (internalizing RGD, sequence: CRGDKGPDC) is a novel targeting moiety designed to overcome this barrier.[2] iRGD enhances the permeability of tumor vessels and facilitates the deep penetration of co-administered therapeutic agents into the tumor parenchyma.[1][2][3]

The peptide functions through a three-step mechanism:

-

The Arg-Gly-Asp (RGD) motif targets and binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[2][4]

-

Following integrin binding, a protease within the tumor microenvironment cleaves the iRGD peptide.[2][4]

-

This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K) that binds to Neuropilin-1 (NRP-1), a receptor also highly expressed on tumor cells, triggering an endocytic/transcytotic transport pathway.[2][3][4]

This NRP-1 dependent pathway increases vascular permeability and promotes the transport of iRGD and any co-administered bystander drugs or nanoparticles deep into the tumor tissue.[5][6][7] This targeted delivery mechanism has been shown to significantly enhance the anti-tumor efficacy of various chemotherapeutic agents while potentially reducing systemic toxicity.[1][6][8]

Mechanism of Action: iRGD Signaling Pathway

The tumor-penetrating capability of iRGD relies on a sequential, multi-receptor binding process that activates a specific transport pathway. This process allows for the selective accumulation and deep penetration of therapeutic agents within the tumor.

Application Notes: Enhancing Chemotherapy Efficacy

Co-administration of iRGD has been demonstrated to improve the therapeutic outcomes of several standard chemotherapy drugs across various cancer models. The peptide can be simply co-injected with the drug, without the need for chemical conjugation, activating a bulk transport process that sweeps the accompanying therapeutic agent into the tumor.[5][6][9]

Co-administration with Doxorubicin (DOX)

Doxorubicin is a widely used anthracycline antibiotic for treating a range of cancers. Co-administration with iRGD has been shown to significantly increase its accumulation in tumors.

| Cancer Model | Treatment Regimen | Key Outcomes | Reference(s) |